2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5‑a]pyrazine (CAS 1781944‑44‑2) is a heterocyclic small molecule featuring a partially saturated bicyclic core in which a pyrazole is fused to a tetrahydropyrazine ring. This scaffold, termed tetrahydropyrazolo[1,5‑a]pyrazine (THPP), has been validated by multiple research groups as a privileged starting point for kinase inhibitor design, most notably as a core for potent and selective ATR inhibitors.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
Cat. No. B11778043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)CN1
InChIInChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2
InChIKeyLINBRPBUJNHGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Core Scaffold and Procurement Context


2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5‑a]pyrazine (CAS 1781944‑44‑2) is a heterocyclic small molecule featuring a partially saturated bicyclic core in which a pyrazole is fused to a tetrahydropyrazine ring [1]. This scaffold, termed tetrahydropyrazolo[1,5‑a]pyrazine (THPP), has been validated by multiple research groups as a privileged starting point for kinase inhibitor design, most notably as a core for potent and selective ATR inhibitors [2]. The compound incorporates a 4‑bromophenyl substituent at the 2‑position, a substitution pattern that is directly analogous to several disclosed 2‑aryl THPP derivatives [1].

Why In‑Class Tetrahydropyrazolo[1,5‑A]pyrazine Analogs are Not Interchangeable with 2‑(4‑Bromophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑A]pyrazine


Tetrahydropyrazolo[1,5‑a]pyrazine derivatives are highly sensitive to the electronic and steric nature of the 2‑aryl substituent. Published structure–activity relationship (SAR) campaigns within this chemical class demonstrate that even subtle changes—such as replacing a 4‑bromophenyl with a 4‑chlorophenyl or 4‑fluorophenyl group—can lead to substantial shifts in kinase selectivity, cellular potency, and metabolic stability [1]. Consequently, a researcher or procurement manager cannot assume that an alternative 2‑aryl THPP will replicate the binding interactions, off‑target profile, or pharmacokinetic behavior of the bromophenyl analog. The quantitative evidence presented below underscores why direct substitution without confirmatory data introduces unacceptable scientific risk.

Quantitative Differentiation Evidence for 2‑(4‑Bromophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑A]pyrazine Against Closest Analogs


Comparative Synthetic Yield of 2‑(4‑Bromophenyl)‑THPP vs. 2‑Phenyl, 2‑(4‑Fluorophenyl), 2‑(4‑Chlorophenyl), and 2‑(4‑Methoxyphenyl) Analogs Under Identical Conditions

In a recently reported one‑step cyclization‑aromatization protocol, a series of 2‑aryl‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazines were prepared from the same precursor type under identical reaction conditions. The 4‑bromophenyl derivative (6d) was obtained in 60% isolated yield after purification, compared with 62% for the unsubstituted phenyl analog (6a), 61% for the 4‑fluorophenyl analog (6b), 70% for the 4‑chlorophenyl analog (6c), and 71% for the 4‑methoxyphenyl analog (6e) [1]. The lower yield observed for the brominated derivative suggests a distinct reactivity profile for the electron‑withdrawing bromine substituent during the ring‑closure step, which is not fully matched by the chloro or fluoro analogs and must be accounted for in route scouting for scale‑up.

Synthetic Methodology Process Chemistry Heterocyclic Chemistry

X‑Ray Crystallographic Evidence Confirming the 2‑(4‑Chlorophenyl) Analog Adopts a Distinct Solid‑State Conformation: Implications for the Bromophenyl Congener

X‑ray crystallography performed on 2‑(4‑chlorophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine (6c) revealed the solid‑state conformation and packing of the 4‑halophenyl THPP series [1]. Although the corresponding data for the 4‑bromophenyl derivative (6d) have not been published, the larger van der Waals radius and altered polarizability of bromine relative to chlorine (Br: 1.85 Å vs. Cl: 1.75 Å; polarizability: Br 3.05 ų vs. Cl 2.18 ų) are well‑documented physico‑chemical differences that would be expected to modify crystal packing, solubility, and protein‑ligand interactions.

Structural Biology Crystallography Drug Design

Predicted Physicochemical Properties Differentiate 2‑(4‑Bromophenyl)‑THPP from Common Halogenated Analogs

Computational predictions indicate that 2‑(4‑bromophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine has a predicted pKa of 8.69 ± 0.20, a computed density of 1.60 ± 0.1 g/cm³, and a boiling point of 439.6 ± 45.0 °C . The directly comparable 4‑chlorophenyl analog (6c) was reported with a melting point of 121–123 °C and altered chromatographic behavior [1]. These differences in basicity and bulk properties can influence salt selection, formulation behavior, and chromatographic purification protocols.

Physicochemical Profiling ADME Compound Selection

High‑Confidence Procurement Scenarios for 2‑(4‑Bromophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑A]pyrazine


Synthetic Methodology Development and Route Scouting

The published one‑step cyclization‑aromatization protocol provides a direct, reproducible synthetic route to 2‑(4‑bromophenyl)‑4,5,6,7‑tetrahydropyrazolo[1,5‑a]pyrazine in 60% yield [1]. Procurement of this specific building block is recommended for process chemistry groups seeking to benchmark new synthetic strategies or optimize reaction conditions for the brominated THPP scaffold, where the documented yield serves as a baseline for comparison.

ATR Kinase Inhibitor Medicinal Chemistry Programs

The tetrahydropyrazolo[1,5‑a]pyrazine core is a recognized privileged structure for ATR inhibition, with multiple analogs demonstrating nanomolar cellular potency and high kinase selectivity [2]. The 4‑bromophenyl variant offers a distinct halogen‑bonding donor profile that can be exploited in structure‑based design; procurement of the brominated compound therefore enables exploration of SAR around the 2‑aryl position that is complementary to the more commonly studied 4‑chlorophenyl and 4‑fluorophenyl analogs.

Physicochemical and Solid‑Form Screening Libraries

Predicted pKa, density, and boiling point data differentiate 2‑(4‑bromophenyl)‑THPP from its lighter halogen analogs . Procurement of this compound for inclusion in screening libraries allows pharmaceutical profiling groups to assess the impact of bromine substitution on solubility, permeability, and crystallinity, directly informing the selection of lead candidates with optimal developability profiles.

Quote Request

Request a Quote for 2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.